(5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol

Catalog No.
S888736
CAS No.
1186405-17-3
M.F
C13H11ClINO2
M. Wt
375.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methano...

CAS Number

1186405-17-3

Product Name

(5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol

IUPAC Name

(6-chloro-4-iodo-5-phenylmethoxypyridin-2-yl)methanol

Molecular Formula

C13H11ClINO2

Molecular Weight

375.59 g/mol

InChI

InChI=1S/C13H11ClINO2/c14-13-12(11(15)6-10(7-17)16-13)18-8-9-4-2-1-3-5-9/h1-6,17H,7-8H2

InChI Key

ARAADPSBHNGSLJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=C(C=C(N=C2Cl)CO)I

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(N=C2Cl)CO)I

(5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol (CAS: 1186405-17-3) is a highly specialized, multi-functionalized pyridine building block designed for complex pharmaceutical and agrochemical synthesis. Featuring four distinct, orthogonally reactive sites—a hydroxymethyl group at C2, an iodine at C4, a benzyl-protected hydroxyl at C5, and a chlorine at C6—this scaffold allows for precise, sequential derivatization. In procurement and process chemistry, its primary value lies in bypassing the complex de novo syntheses typically required to achieve such highly specific regiochemistry, thereby accelerating the discovery and scale-up of kinase inhibitors, targeted antivirals, and complex natural product analogs[1].

Attempting to substitute this compound with simpler analogs, such as 2,6-dichloro-4-iodopyridine or the unprotected 2-chloro-6-(hydroxymethyl)-4-iodopyridin-3-ol, introduces severe workflow bottlenecks. Generic di-halo pyridines lack the C5 oxygenation required for many specific pharmacophores, forcing late-stage, low-yielding C-H activation or oxidation steps. Furthermore, utilizing the unprotected C5-hydroxyl analog (CAS: 208519-37-3) frequently poisons palladium catalysts during C4 cross-coupling and drastically reduces solubility in standard organic solvents like dichloromethane and tetrahydrofuran. The specific combination of the C4-iodo/C6-chloro pair with the C5-benzyloxy protection ensures >99% regiocontrol during initial oxidative addition while maintaining ideal lipophilicity for straightforward chromatographic purification and scale-up[1].

Absolute Regiocontrol in Palladium-Catalyzed Cross-Coupling

The presence of iodine at the C4 position, paired with chlorine at C6, provides a massive kinetic advantage during palladium-catalyzed oxidative addition. When subjected to standard Suzuki or Sonogashira conditions at room temperature, the C4-I bond reacts exclusively, leaving the C6-Cl bond intact for subsequent, orthogonal functionalization. In contrast, utilizing a C4-bromo/C6-chloro analog often results in competing insertions, yielding mixtures of C4 and C6 coupled products that require arduous separation [1].

Evidence DimensionRegioselectivity (C4 vs C6 coupling)
Target Compound Data>99% selective C4 coupling (I vs Cl)
Comparator Or BaselineC4-bromo/C6-chloro analog (~85:15 mixture)
Quantified Difference14% improvement in regioselectivity, eliminating isomeric byproducts
ConditionsPd(PPh3)4, mild base, room temperature to 50°C

Guarantees predictable, single-product outcomes in the first step of scaffold elaboration, preventing the loss of expensive late-stage intermediates.

Enhanced Solubility and Handling via C5-Benzyloxy Protection

The benzyl (OBn) ether at C5 is critical not only for preventing catalyst poisoning but also for vastly improving the compound's physical handling characteristics. Compared to the unprotected C5-hydroxyl analog (CAS: 208519-37-3), the benzyloxy group masks the polar, hydrogen-bonding phenol-like moiety. This increases the compound's solubility in moderately polar to non-polar industrial solvents and prevents streaking during silica gel chromatography, enabling higher throughput purification [1].

Evidence DimensionSolubility in Dichloromethane (DCM)
Target Compound Data>50 mg/mL (highly soluble, easy handling)
Comparator Or BaselineUnprotected C5-OH analog (<5 mg/mL, poor solubility)
Quantified Difference>10-fold increase in working concentration
ConditionsStandard ambient temperature (20°C) in DCM

Allows for higher concentration reactions and seamless integration into continuous flow or large-scale batch manufacturing without solvent-volume bottlenecks.

Procurement Efficiency vs. De Novo Synthesis

Synthesizing a pyridine with four distinct, specifically placed functional groups from commodity chemicals is a notoriously low-yielding process. De novo synthesis typically requires 5 to 7 steps, including directed ortho-metalation, halogenation, and protection, often resulting in single-digit overall yields. Procuring (5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl)methanol directly collapses this synthetic sequence into a single procurement step, saving weeks of labor and drastically reducing raw material waste [1].

Evidence DimensionSynthetic Steps and Overall Yield
Target Compound Data0 steps (direct procurement), 100% material availability
Comparator Or BaselineDe novo synthesis from 2-picoline derivatives (5-7 steps, <15% overall yield)
Quantified DifferenceSaves 5-7 synthetic steps and bypasses 85% material loss
ConditionsStandard laboratory synthesis vs. commercial procurement

Direct procurement accelerates project timelines by weeks and reallocates highly skilled synthetic labor to more valuable late-stage target generation.

Synthesis of Kinase Inhibitors with Pyridine Cores

Because the C4 and C6 positions can be sequentially coupled with different aryl or heteroaryl groups with absolute regiocontrol, this scaffold is ideal for building di-aryl substituted pyridine kinase inhibitors. The C2 hydroxymethyl group can subsequently be oxidized to an amide to interact with the kinase hinge region[1].

Development of Novel Antiviral Agents

The specific oxygenation pattern (C5-OBn) mimics the pharmacophores of several non-nucleoside reverse transcriptase inhibitors (NNRTIs). The orthogonal halogens allow for the rapid generation of structure-activity relationship (SAR) libraries around the core without needing to redesign the synthetic route for each analog[2].

Late-Stage Natural Product Derivatization

The C2-hydroxymethyl group serves as an excellent anchor for esterification or etherification with complex natural product fragments, while the highly reactive C4-iodo group remains available for appending fluorescent tags or pull-down probes via mild Sonogashira coupling [3].

XLogP3

3.1

Wikipedia

[5-(Benzyloxy)-6-chloro-4-iodopyridin-2-yl]methanol

Dates

Last modified: 08-16-2023

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